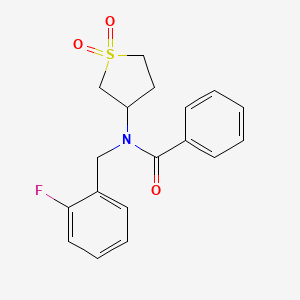![molecular formula C19H16BrN3O2 B14994599 propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B14994599.png)
propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a synthetic organic compound that belongs to the indolo[2,3-b]quinoxaline family. This compound is characterized by its unique structure, which includes a bromine atom at the 9th position of the indoloquinoxaline core and an acetate group at the 2nd position. The indolo[2,3-b]quinoxaline scaffold is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate brominated acetates. One common method involves the use of phenacyl bromides in a DMSO-K2CO3 system. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Alkylation and Acylation: The acetate group can participate in alkylation and acylation reactions, leading to the formation of new derivatives with potentially enhanced biological activities.
Common reagents used in these reactions include strong bases (e.g., K2CO3), oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antibacterial agent.
Cancer Research: The indolo[2,3-b]quinoxaline scaffold is known for its cytotoxic properties, making it a candidate for anticancer drug development.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with various molecular targets. The compound can bind to DNA, interfering with replication and transcription processes. This non-covalent binding to DNA is similar to the action of natural cytotoxic agents like ellipticine . Additionally, the compound may inhibit specific enzymes or proteins involved in viral replication or bacterial cell wall synthesis, contributing to its antiviral and antibacterial activities.
Comparaison Avec Des Composés Similaires
Similar compounds to PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE include other indolo[2,3-b]quinoxaline derivatives, such as:
2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B220): Known for its antiviral activity against herpes simplex virus.
6-Substituted 6H-indolo[2,3-b]quinoxalines: These compounds exhibit antiviral activity against vaccinia virus and Indian vesiculovirus.
The uniqueness of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE lies in its specific substitution pattern, which may confer distinct biological activities and electronic properties compared to other derivatives.
Propriétés
Formule moléculaire |
C19H16BrN3O2 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
propan-2-yl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C19H16BrN3O2/c1-11(2)25-17(24)10-23-16-8-7-12(20)9-13(16)18-19(23)22-15-6-4-3-5-14(15)21-18/h3-9,11H,10H2,1-2H3 |
Clé InChI |
VJCQKGULAJVXCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyethyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14994517.png)
![N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14994525.png)
![(4E)-4-({1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14994531.png)
![8-(4-ethoxyphenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994542.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994544.png)
![4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide](/img/structure/B14994550.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14994553.png)
![N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14994564.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B14994572.png)
![N-cyclohexyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994576.png)

![1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B14994592.png)
![7-fluoro-2-(2-methoxyethyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14994601.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14994603.png)
